1,3,5-trifluoro-2-[(4-nitrophenyl)methyl]benzene
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Overview
Description
1,3,5-Trifluoro-2-[(4-nitrophenyl)methyl]benzene is an organic compound with the molecular formula C13H8F3NO2. This compound is characterized by the presence of three fluorine atoms and a nitrophenyl group attached to a benzene ring. It is a derivative of trifluorobenzene and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1,3,5-trifluoro-2-[(4-nitrophenyl)methyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trifluorobenzene and 4-nitrobenzyl chloride as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1,3,5-Trifluoro-2-[(4-nitrophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids or aldehydes.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Trifluoro-2-[(4-nitrophenyl)methyl]benzene has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Research: It serves as a precursor in various organic synthesis reactions, aiding in the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1,3,5-trifluoro-2-[(4-nitrophenyl)methyl]benzene is largely dependent on its chemical structure. The presence of fluorine atoms and a nitrophenyl group influences its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, and its nitro group can participate in redox reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
1,3,5-Trifluoro-2-[(4-nitrophenyl)methyl]benzene can be compared with other similar compounds such as:
1,3,5-Trifluoro-2-nitrobenzene: This compound lacks the benzylic methyl group, making it less reactive in certain substitution reactions.
1-Nitro-2-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of three fluorine atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and nitro groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,3,5-trifluoro-2-[(4-nitrophenyl)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-9-6-12(15)11(13(16)7-9)5-8-1-3-10(4-2-8)17(18)19/h1-4,6-7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDDUYHAJBDBCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=C2F)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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